REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH2:7][O:6][C:5](=[O:8])[CH:4]=1.[OH-].[Na+].S(OC)(O[CH3:15])(=O)=O>COCCOC>[CH3:1][N:2]([CH3:15])[C:3]1[CH2:7][O:6][C:5](=[O:8])[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC(OC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 40° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo and 50 ml of water
|
Type
|
ADDITION
|
Details
|
are added to the residue
|
Type
|
EXTRACTION
|
Details
|
This mixture is then extracted with 50 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC(OC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |